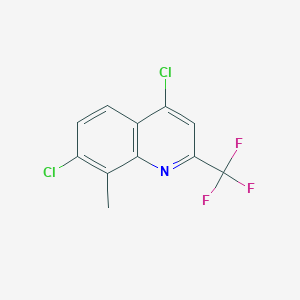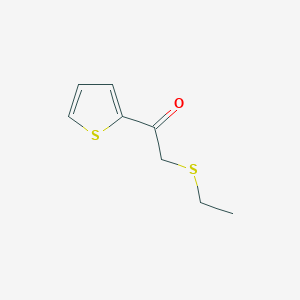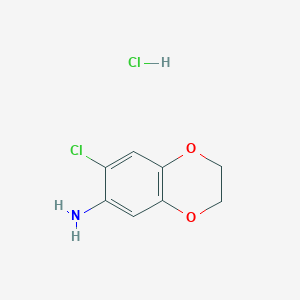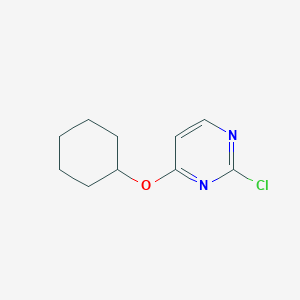
2-Chloro-4-(cyclohexyloxy)pyrimidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
-
Synthesis of Substituted Pyrimidines
- Field : Organic Chemistry
- Application : 2-Chloro-4-(cyclohexyloxy)pyrimidine can be used in the synthesis of substituted pyrimidines . This process involves a reaction between easily available chalcones and benzamidine hydrochloride .
- Method : The procedure involves a cost-effective and eco-friendly approach . The reaction takes place in the presence of eco-friendly choline hydroxide .
- Results : The result is the synthesis of partially and completely substituted pyrimidines .
-
Regioselective Synthesis of New Pyrimidine Derivatives
- Field : Medicinal Chemistry
- Application : 2-Chloro-4-(cyclohexyloxy)pyrimidine is used in the regioselective synthesis of new pyrimidine derivatives .
- Method : The method involves nucleophilic attack on pyrimidines using N-methylpiperazine . This process is highly regioselective, favoring the formation of C-4 substituted products .
- Results : The result is the formation of new pyrimidine derivatives .
-
Palladium-Catalyzed Hiyama Cross-Couplings
- Field : Organometallic Chemistry
- Application : 2-Chloro-4-(cyclohexyloxy)pyrimidine is used in palladium-catalyzed Hiyama cross-couplings .
- Method : The method involves the use of 2-chloro pyrimidine coupled with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF .
- Results : The result is the C2-arylation of pyrimidine derivatives .
-
Anti-Inflammatory Activities
- Field : Pharmacology
- Application : Pyrimidines, including 2-Chloro-4-(cyclohexyloxy)pyrimidine, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Method : The method involves solution-phase parallel synthesis and high throughput evaluation .
- Results : Several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .
-
Synthesis of C2-Aryl Pyrimidine Derivatives
- Field : Organometallic Chemistry
- Application : 2-Chloro-4-(cyclohexyloxy)pyrimidine is used in the synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings .
- Method : The method involves the use of 2-chloro pyrimidine coupled with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF .
- Results : The result is the C2-arylation of pyrimidine derivatives .
-
Pharmacological Applications
- Field : Medicinal Chemistry
- Application : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
- Method : The method involves the synthesis of diazine alkaloids .
- Results : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium .
-
Anti-Inflammatory Activities
- Field : Pharmacology
- Application : Pyrimidines, including 2-Chloro-4-(cyclohexyloxy)pyrimidine, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Method : The method involves solution-phase parallel synthesis and high throughput evaluation .
- Results : Several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .
-
Synthesis of C2-Aryl Pyrimidine Derivatives
- Field : Organometallic Chemistry
- Application : 2-Chloro-4-(cyclohexyloxy)pyrimidine is used in the synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings .
- Method : The method involves the use of 2-chloro pyrimidine coupled with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF .
- Results : The result is the C2-arylation of pyrimidine derivatives .
-
Pharmacological Applications
- Field : Medicinal Chemistry
- Application : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
- Method : The method involves the synthesis of diazine alkaloids .
- Results : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium .
Propriétés
IUPAC Name |
2-chloro-4-cyclohexyloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBINALOMGPYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281400 | |
| Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(cyclohexyloxy)pyrimidine | |
CAS RN |
1086376-48-8 | |
| Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



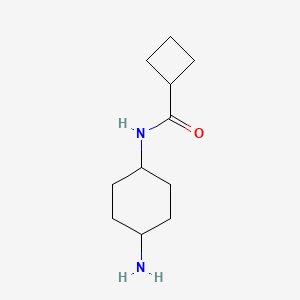
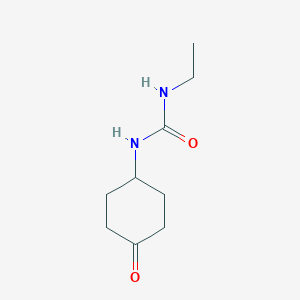
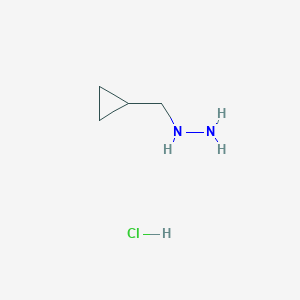
![5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1386425.png)
![2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B1386427.png)
![1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin](/img/structure/B1386428.png)
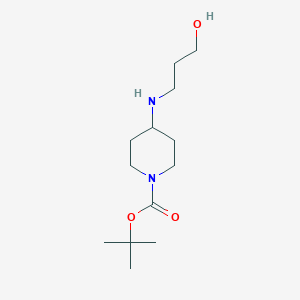
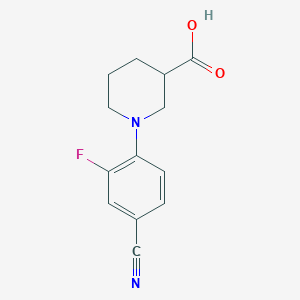
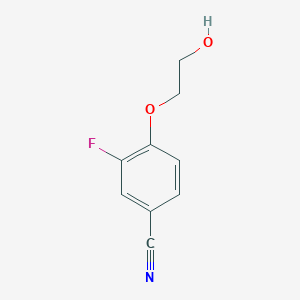
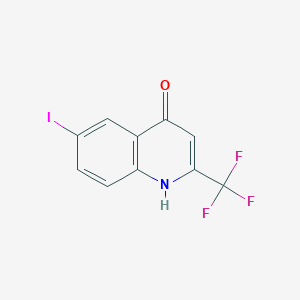
![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol](/img/structure/B1386433.png)
